molecular formula C20H27NO3 B1385495 N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline CAS No. 1040693-01-3

N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline

Cat. No. B1385495
CAS RN: 1040693-01-3
M. Wt: 329.4 g/mol
InChI Key: TWGKCMAUCMAIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline”, also known as IPEA, is a chemical compound with a molecular formula of C20H27NO3 . It has a molecular weight of 329.43 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC©C1=CC=CC=C1OCCNC2=CC=C(C=C2)OCCOC .

Scientific Research Applications

Hydrogen Donor in Photometric Determination

N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline and its derivatives have been utilized as hydrogen donors in the photometric determination of hydrogen peroxide. This application is significant in enzymatic assays where accurate and sensitive detection of hydrogen peroxide is critical (Tamaoku et al., 1982).

Synthesis and Characterization Studies

The compound has been a subject of synthesis and characterization studies, providing insights into its chemical properties. These studies often involve the synthesis of the compound under various conditions and subsequent analysis using techniques like infrared spectroscopy, density functional calculations, and ab initio theoretical calculations (Finazzi et al., 2003).

Reaction Kinetics Analysis

In scientific research, understanding the reaction kinetics of compounds like this compound is crucial. Studies have been conducted to measure the reaction rate constants of similar compounds in various solvents, providing valuable data for industrial applications and chemical synthesis processes (Tagiuri & Henni, 2018).

Nonlinear Optical (NLO) Applications

Research into the first-order hyperpolarizability and intramolecular charge transfer of derivatives of this compound suggests potential applications in nonlinear optical (NLO) technologies. This includes uses in photonic devices and as fluorescence probes in biological imaging (Raaghul et al., 2022).

Electrophotography and Polymerization

Some derivatives of this compound have been studied for their suitability as electron transport materials in electrophotography. Additionally, their behavior in free radical polymerization processes has been investigated, indicating their potential in creating polymers with specific properties for industrial applications (Matsui et al., 1993).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-(2-methoxyethoxy)-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-16(2)19-6-4-5-7-20(19)24-13-12-21-17-8-10-18(11-9-17)23-15-14-22-3/h4-11,16,21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGKCMAUCMAIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNC2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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